molecular formula C10H10N2O4 B11710487 methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate

methyl 4-{[(2E)-2-(hydroxyimino)acetyl]amino}benzoate

Cat. No.: B11710487
M. Wt: 222.20 g/mol
InChI Key: WQVZSNJAOOYOPF-IZZDOVSWSA-N
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Description

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE is a chemical compound with a complex structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE typically involves the reaction of methyl 4-aminobenzoate with (2E)-2-(N-hydroxyimino)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxime derivatives, amines, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-[(2E)-2-(N-HYDROXYIMINO)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The compound may also undergo metabolic transformations that enhance its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 4-[[(2E)-2-hydroxyiminoacetyl]amino]benzoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(14)7-2-4-8(5-3-7)12-9(13)6-11-15/h2-6,15H,1H3,(H,12,13)/b11-6+

InChI Key

WQVZSNJAOOYOPF-IZZDOVSWSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=N/O

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=NO

Origin of Product

United States

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